

C2 as a Phosphonate Analog of AMP: An In-depth Technical Guide

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Compound of Interest

Compound Name: AMPK activator C2

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Abstract

This technical guide provides a comprehensive overview of C2, a potent and selective phosphonate analog of adenosine monophosphate (AMP) that functions as an allosteric activator of AMP-activated protein kinase (AMPK). C2, and its cell-permeable prodrug C13, represent a significant advancement in the development of isoform-specific AMPK activators. This document details the chemical properties, mechanism of action, quantitative data, and key experimental protocols related to C2, offering a valuable resource for researchers in metabolic diseases, oncology, and other fields where AMPK modulation is a therapeutic strategy.

Introduction: The Rationale for AMP Analogs

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.^[1] As a master regulator of energy homeostasis, AMPK activation shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways. This is achieved through the phosphorylation of numerous downstream targets, stimulating processes like glucose uptake and fatty acid oxidation, while inhibiting protein and lipid synthesis. Given its integral role in metabolic regulation, AMPK has emerged as a promising therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and cancer.

AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. The γ subunit contains binding sites for adenine nucleotides (AMP, ADP, and ATP), which allows AMPK to sense the energy status of the cell. While AMP is the natural activator of AMPK, its therapeutic use is limited by its poor cell permeability and rapid metabolism. This has driven the development of synthetic AMP analogs that are more stable and can effectively modulate AMPK activity in a targeted manner.

C2, a phosphonate analog of AMP, was identified from a screen of AMP mimetics as a potent allosteric activator of AMPK.^{[1][2]} Its phosphonate group, which replaces the phosphate group of AMP, confers resistance to hydrolysis by phosphatases, enhancing its stability. This guide will delve into the technical details of C2, providing a thorough understanding of its properties and applications.

Chemical Structure and Synthesis

C2, chemically named 5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid, is a structural analog of AMP where the adenine and ribose moieties are replaced by a 5-hydroxyisoxazole-furan group.^[3] The key feature of C2 is the phosphonate group ($-\text{PO}(\text{OH})_2$), which is connected to the furan ring via a stable phosphorus-carbon bond.

Due to its charged nature, C2 has poor membrane permeability.^[3] Therefore, it is often administered in cellular and in vivo studies as its prodrug, C13. C13 is a phosphonate bis(isobutyryloxymethyl) ester, where the phosphonate group is masked by two isobutyryloxymethyl groups.^{[4][5]} These groups increase the lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, C13 is cleaved by cellular esterases to release the active C2 molecule.^{[4][5]}

While a specific, detailed synthesis protocol for C2 is not available in a single public-domain source, a plausible synthetic route can be constructed based on established methods for the synthesis of isoxazoles and phosphonic acids. The synthesis would likely involve the formation of the 5-(trifluoromethyl)isoxazole or a similar precursor, followed by the introduction of the phosphonic acid group onto the furan ring, potentially via a Michaelis-Arbuzov reaction or a related phosphorylation method.^{[6][7]}

Mechanism of Action

C2 functions as a direct, allosteric activator of AMPK. Its primary mechanism involves binding to the regulatory γ subunit of the AMPK heterotrimer.[2]

Isoform Selectivity

A key characteristic of C2 is its selectivity for AMPK complexes containing the $\alpha 1$ catalytic subunit over those with the $\alpha 2$ subunit.[2] C2 is a potent allosteric activator of $\alpha 1$ -containing complexes, whereas it acts as a partial agonist for $\alpha 2$ -containing complexes.[3] This isoform selectivity is attributed to differences in the amino acid sequences of the $\alpha 1$ and $\alpha 2$ subunits in a region that interacts with the γ subunit.[8]

Binding to the γ Subunit

X-ray crystallography studies have revealed that C2 binds to the γ subunit at two distinct sites, designated γ -pSite-1 and γ -pSite-4.[2][9] These sites are located within the solvent-accessible core of the γ -subunit and are distinct from the nucleotide-binding sites.[9][10] The phosphonate group of C2 occupies a similar position to the phosphate group of AMP in sites 1 and 4 of the γ subunit.[9]

Allosteric Activation and Protection from Dephosphorylation

Similar to AMP, C2 activates AMPK through a dual mechanism:

- **Allosteric Activation:** Binding of C2 to the γ subunit induces a conformational change in the AMPK complex, leading to its allosteric activation.[1]
- **Protection from Dephosphorylation:** C2 binding also protects the phosphorylated threonine 172 (Thr172) in the activation loop of the α subunit from being dephosphorylated by protein phosphatases.[4][5] This maintains AMPK in its active state.

Dual Mechanism of the Prodrug C13

Recent studies have revealed that the prodrug C13 activates AMPK through two distinct mechanisms:[4][5]

- **Direct Activation via C2:** As described above, C13 is intracellularly converted to C2, which directly activates AMPK.[4][5]

- Indirect Activation via Formaldehyde Production: The isobutyryloxymethyl groups that are cleaved from C13 are metabolized to formaldehyde. Formaldehyde inhibits mitochondrial function, leading to an increase in the cellular AMP:ATP ratio. This increase in AMP further activates AMPK through the canonical pathway.[\[4\]](#)[\[5\]](#)

Quantitative Data

The following table summarizes the key quantitative data for C2 and its prodrug C13.

Parameter	Value	AMPK Isoform	Conditions	Reference
EC50 (C2)	6.3 nM	Human AMPK (isoform not specified)	Cell-free assay	[11]
EC50 (C2)	10-30 nM	Recombinant AMPK complexes	Cell-free assay	[3]
EC50 (C2)	52.3 ± 7.9 nM	AMPK $\alpha 1\beta 1\gamma 1$	20 μ M ATP	[10]
EC50 (C2)	50.3 ± 4.4 nM	AMPK $\alpha 1\beta 1\gamma 1$	2 mM ATP	[10]
Kd (EX229 - a similar pan-AMPK activator)	0.06 μ M	$\alpha 1\beta 1\gamma 1$	Biolayer interferometry	[12]
Kd (EX229 - a similar pan-AMPK activator)	0.06 μ M	$\alpha 2\beta 1\gamma 1$	Biolayer interferometry	[12]
Kd (EX229 - a similar pan-AMPK activator)	0.51 μ M	$\alpha 1\beta 2\gamma 1$	Biolayer interferometry	[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize C2 and C13.

In Vitro AMPK Kinase Assay

This assay measures the direct effect of C2 on the activity of recombinant AMPK.

Reagents:

- Recombinant human AMPK heterotrimer (e.g., $\alpha 1\beta 1\gamma 1$)
- Kinase Assay Buffer: 40 mM HEPES, pH 7.1, 75 mM NaCl, 2 mM dithiothreitol, 1–10 mM $MgCl_2$
- SAMS peptide (HMRSAMSGHLVKRR) as a synthetic substrate
- $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
- C2 in a suitable solvent (e.g., DMSO)

Procedure (Radiometric Assay):[\[13\]](#)

- Prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK, and the SAMS peptide.
- Add varying concentrations of C2 to the reaction mixture.
- Initiate the kinase reaction by adding $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
- Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
- Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper.
- Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
- Wash once with acetone.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the kinase activity based on the amount of incorporated ^{32}P .

Cell-Based De Novo Lipogenesis Assay

This assay measures the effect of the prodrug C13 on de novo lipogenesis in primary hepatocytes.

Reagents:

- Primary mouse hepatocytes
- Serum Starvation Medium
- Insulin
- [^3H]-Acetate
- C13 in a suitable solvent (e.g., DMSO)

Procedure:[\[11\]](#)

- Isolate and culture primary mouse hepatocytes.
- The evening before the assay, wash the cells with warm PBS and switch to Serum Starvation Medium with 100 nM insulin. Incubate overnight.
- Prepare Lipogenesis Medium: Serum Starvation Medium with 100 nM insulin, 10 μM cold acetate, and 0.5 μCi [^3H]-Acetate per well.
- Pre-treat the cells with varying concentrations of C13 for a specified time.
- Add the Lipogenesis Medium to the cells and incubate for a defined period (e.g., 2-4 hours).
- Wash the cells with PBS and lyse them.
- Measure the incorporation of [^3H]-Acetate into the lipid fraction using scintillation counting.
- Normalize the results to the total protein content of the cell lysates.

X-ray Crystallography of AMPK in Complex with C2

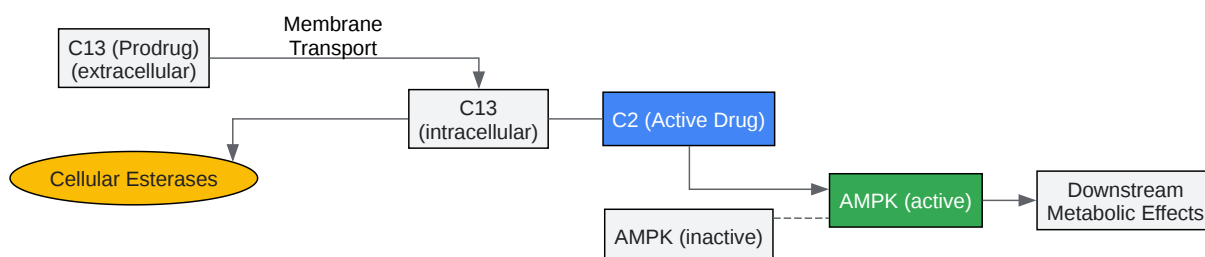
This protocol outlines the general steps for determining the crystal structure of AMPK bound to C2.

Procedure:[\[4\]](#)[\[8\]](#)[\[14\]](#)[\[15\]](#)

- Protein Expression and Purification:
 - Co-express the α , β , and γ subunits of human AMPK in a suitable expression system (e.g., *E. coli* or insect cells).
 - Purify the heterotrimeric AMPK complex using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).
 - Assess the purity and homogeneity of the protein by SDS-PAGE and other biophysical methods.
- Crystallization:
 - Concentrate the purified AMPK to a suitable concentration (e.g., 5-10 mg/mL).
 - Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.
 - Screen a variety of crystallization conditions (e.g., different precipitants, pH, and additives) in the presence of C2.
 - Optimize the initial crystallization hits to obtain diffraction-quality crystals.
- Data Collection and Structure Determination:
 - Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
 - Process the diffraction data and solve the crystal structure using molecular replacement with a known AMPK structure as a search model.
 - Refine the structure and build the model of C2 into the electron density map.

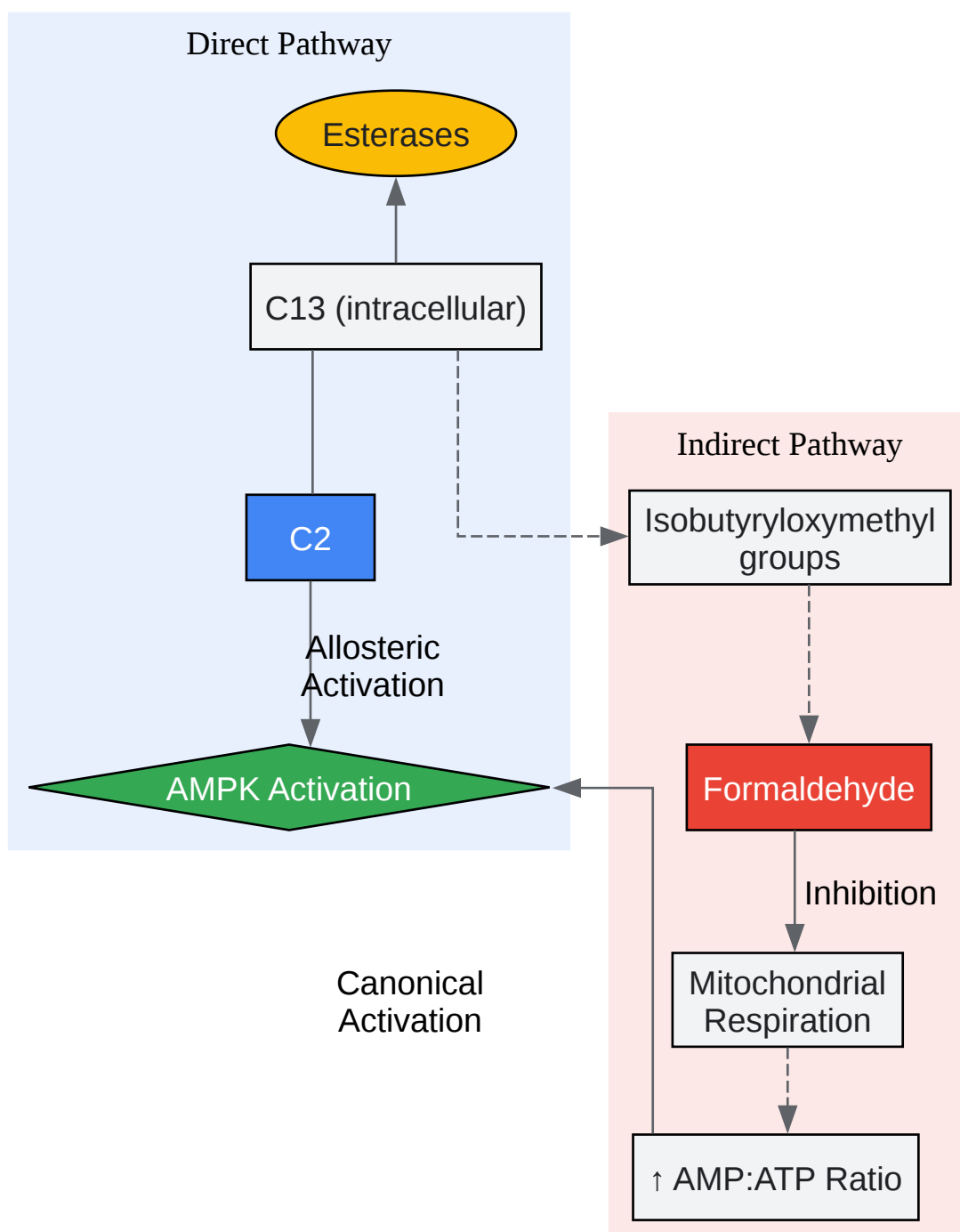
Visualizations

Signaling Pathways and Experimental Workflows



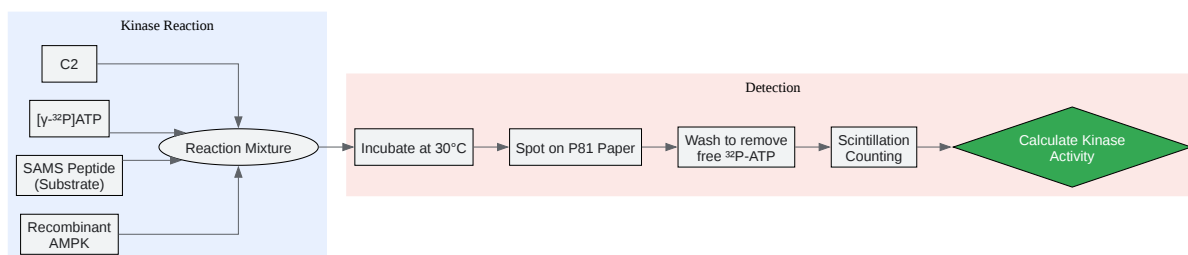
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Caption: Conversion of the prodrug C13 to the active drug C2 and subsequent activation of AMPK.



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Caption: The dual mechanism of AMPK activation by the prodrug C13.



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Caption: Workflow for the in vitro radiometric AMPK kinase assay.

Conclusion

C2 and its prodrug C13 are valuable research tools for studying the physiological and pathological roles of AMPK. The isoform selectivity of C2 for $\alpha 1$ -containing AMPK complexes makes it particularly useful for dissecting the specific functions of this isoform. The dual mechanism of action of C13, while complex, provides a potent means of activating AMPK in cellular and in vivo models. This technical guide has provided a comprehensive overview of the key technical aspects of C2, from its chemical nature and synthesis to its mechanism of action and the experimental protocols used for its characterization. This information will be a valuable resource for researchers seeking to utilize C2 and C13 in their studies of AMPK signaling and its role in health and disease.

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